![molecular formula C38H30OP2 B12878977 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves the reaction of diphenylphosphine with a suitable dibenzo[c,e]oxepine precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which can be used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of its metal complexes in drug development and delivery systems.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a ferrocene backbone, known for its use in catalysis.
1,1-Bis(diphenylphosphino)methane: A simpler bidentate ligand with a methylene bridge, commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: A flexible bidentate ligand with an ethane backbone, used in various catalytic applications.
Uniqueness
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is unique due to its rigid dibenzo[c,e]oxepine backbone, which provides a fixed spatial arrangement of the phosphine groups. This rigidity can enhance the selectivity and stability of its metal complexes compared to more flexible ligands like bis(diphenylphosphino)ethane .
Properties
Molecular Formula |
C38H30OP2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChI Key |
GCRBGPPLGPPEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
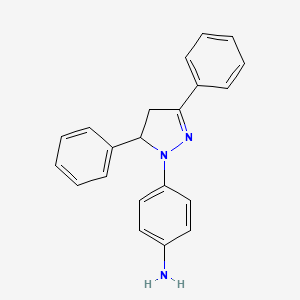
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
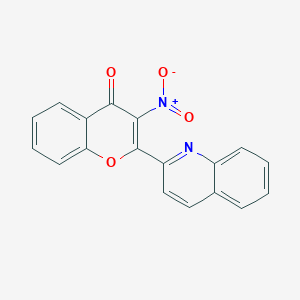
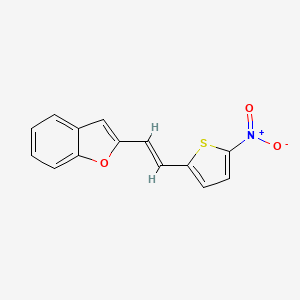
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
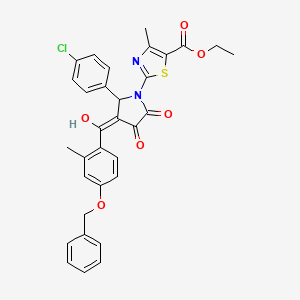
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
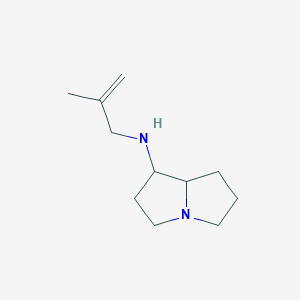
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
